(1,1-dioxido-4-(4-phenoxyphenyl)-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone
Description
The compound "(1,1-dioxido-4-(4-phenoxyphenyl)-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone" features a 1,4-benzothiazine ring system with a 1,1-dioxide moiety, a 4-phenoxyphenyl substituent at position 4, and a pyrrolidin-1-yl methanone group at position 2. This structure combines electron-withdrawing (sulfone) and electron-donating (phenoxy) groups, which may influence its physicochemical properties and biological interactions.
Propriétés
IUPAC Name |
[1,1-dioxo-4-(4-phenoxyphenyl)-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4S/c28-25(26-16-6-7-17-26)24-18-27(22-10-4-5-11-23(22)32(24,29)30)19-12-14-21(15-13-19)31-20-8-2-1-3-9-20/h1-5,8-15,18H,6-7,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEDXRLCMCIERF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-dioxido-4-(4-phenoxyphenyl)-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone typically involves a one-pot reaction. This process starts with 1,3-benzothiazolium cations and α-haloketones, which undergo ring expansion under ultrasonication . The optimal conditions for this reaction include the use of 5% sodium hydroxide solution (3.7 equivalents) to achieve the best results . Characterization of the synthesized compound is done using various spectroscopic techniques such as NMR, IR, and mass spectrometry .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions and using industrial-grade reagents to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1,1-dioxido-4-(4-phenoxyphenyl)-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and pyrrolidinyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
(1,1-dioxido-4-(4-phenoxyphenyl)-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and structural analysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1,1-dioxido-4-(4-phenoxyphenyl)-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Substituent Variations in the Benzothiazinone Core
Key structural analogs involve modifications at the 4-position aryl group and the methanone substituent. Below is a comparative analysis based on available evidence:
| Compound Name | 4-Position Substituent | Methanone Substituent | Notable Features | Reference |
|---|---|---|---|---|
| (1,1-dioxido-4-(4-phenoxyphenyl)-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone (Target) | 4-Phenoxyphenyl | Pyrrolidin-1-yl | Combines phenoxy (lipophilic) and pyrrolidine (H-bond donor/acceptor) groups. | – |
| 4-(4-Butylphenyl)-1,1-dioxido-4H-benzothiazin-2-ylmethanone | 4-Butylphenyl | Phenyl | Alkyl chain enhances lipophilicity; phenyl lacks nitrogen-based interactions. | |
| (4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-benzothiazin-2-yl]methanone | 3-Methylphenyl | 4-Ethylphenyl | Fluorine atom increases electronegativity; ethylphenyl enhances steric effects. |
Impact of Substituents on Properties
- Electronic Effects : The 7-fluoro substitution in introduces electron-withdrawing effects, which may stabilize the sulfone group and alter binding interactions in biological systems .
- Steric and Hydrogen-Bonding Profiles : The pyrrolidine group in the target compound offers a tertiary amine for hydrogen bonding, absent in phenyl or ethylphenyl analogs. This could enhance target engagement in enzyme-active sites or receptors.
Activité Biologique
(1,1-Dioxido-4-(4-phenoxyphenyl)-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a combination of dioxido and thiazine functionalities, suggests promising biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 481.57 g/mol. The compound features a pyrrolidinyl group attached to a benzo[b][1,4]thiazine core, which is known for its diverse biological activities.
Preliminary studies indicate that (1,1-dioxido-4-(4-phenoxyphenyl)-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone may exert its biological effects through the following mechanisms:
- Enzyme Inhibition : The compound appears to inhibit specific enzymes involved in cellular processes, which may lead to altered metabolic pathways.
- Oxidative Stress Modulation : It has been suggested that the compound interacts with oxidative stress pathways, potentially offering protective effects against oxidative damage.
- Induction of Apoptosis : Evidence points to the compound's ability to induce apoptosis in certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
Antimicrobial Properties
Research has indicated that compounds similar to (1,1-dioxido-4-(4-phenoxyphenyl)-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone exhibit antimicrobial activity. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains.
Anticancer Activity
A study evaluating the cytotoxicity of related compounds against human cancer cell lines demonstrated that several derivatives possess significant anticancer properties. For instance:
- Case Study : One derivative exhibited an IC50 value of 16.19 μM against human colorectal carcinoma (HCT-116), indicating potent cytotoxic effects comparable to established chemotherapeutics like doxorubicin .
Structure-Activity Relationship (SAR)
Understanding the SAR of (1,1-dioxido-4-(4-phenoxyphenyl)-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone is crucial for optimizing its biological activity. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Addition of halogen groups | Increased potency against specific cancer cell lines |
| Variation in the pyrrolidinyl substituent | Altered enzyme inhibition profiles |
Comparative Analysis
The biological activity of this compound can be compared with similar thiazine derivatives:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| Compound A | Moderate | High (IC50 = 20 μM) |
| Compound B | High | Moderate (IC50 = 35 μM) |
| Target Compound | High | Very High (IC50 = 16.19 μM) |
Q & A
Q. What are the optimal synthetic routes for preparing (1,1-dioxido-4-(4-phenoxyphenyl)-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone, and how can reaction conditions be controlled to improve yield?
Methodological Answer: The synthesis of this compound likely involves multi-step reactions, including cyclization of the benzo[b][1,4]thiazine core, sulfonation to introduce the 1,1-dioxide group, and coupling with pyrrolidine via a ketone intermediate. Key steps include:
- Cyclization : Use of thiosemicarbazides or hydrazine derivatives under reflux with acetic acid or DMF to form the thiazine ring .
- Sulfonation : Oxidation with hydrogen peroxide or m-chloroperbenzoic acid to generate the sulfone group .
- Coupling : Nucleophilic substitution or condensation reactions with pyrrolidine under anhydrous conditions to attach the methanone-pyrrolidinyl moiety .
Optimization : Control temperature (reflux vs. room temperature), solvent polarity (DMF for high solubility), and stoichiometric ratios (e.g., 1:1 molar ratio for hydrazine derivatives) to minimize side products .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the phenoxyphenyl group (aromatic protons at δ 6.8–7.5 ppm) and pyrrolidinyl protons (multiplet at δ 2.5–3.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns of the sulfone and pyrrolidinyl groups .
- X-ray Crystallography : Resolve steric effects from the bulky 4-phenoxyphenyl substituent. Use slow evaporation in ethanol/DMF mixtures to obtain single crystals, as demonstrated for similar pyrazolone derivatives .
Q. How do the compound’s structural features (e.g., sulfone group, pyrrolidinyl moiety) influence its reactivity in biological assays?
Methodological Answer:
- Sulfone Group : Enhances electrophilicity, facilitating covalent interactions with cysteine residues in enzyme active sites. This is critical for irreversible inhibition mechanisms .
- Pyrrolidinyl Ring : Provides conformational rigidity, improving binding affinity to G-protein-coupled receptors (GPCRs) or kinases. Steric effects from the pyrrolidine N-substituent can modulate selectivity .
- 4-Phenoxyphenyl Group : Increases lipophilicity (logP >3), enhancing membrane permeability in cellular assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of derivatives of this compound?
Methodological Answer:
- Substituent Variation : Systematically modify the phenoxyphenyl (e.g., electron-withdrawing groups) and pyrrolidinyl (e.g., spirocyclic analogs) moieties to assess impact on potency.
- Assay Selection : Use enzyme inhibition assays (e.g., kinase panels) and cell-based models (e.g., cancer cell lines) to quantify IC₅₀ values. Prioritize derivatives with <100 nM activity .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and guide synthetic prioritization .
Q. Table 1: Example SAR Data for Analogous Compounds
| Derivative | Substituent (R) | IC₅₀ (nM) |
|---|---|---|
| 1 | 4-Fluorophenyl | 7.4 |
| 2 | 4-Methoxyphenyl | 23.1 |
| 3 | Pyrrolidinyl | 15.8 |
Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo studies for this compound?
Methodological Answer:
- Bioavailability Analysis : Measure plasma protein binding (e.g., equilibrium dialysis) and metabolic stability (e.g., liver microsome assays) to identify pharmacokinetic limitations .
- Metabolite Profiling : Use LC-MS/MS to detect active metabolites that may contribute to in vivo efficacy not observed in vitro .
- Dose Escalation : Adjust dosing regimens (e.g., QD vs. BID) in rodent models to align with in vitro IC₅₀ values .
Q. How can computational methods predict the compound’s interaction with off-target proteins?
Methodological Answer:
- Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors from the sulfone) and screen against databases like ChEMBL to identify off-targets .
- Machine Learning : Train models on datasets of known inhibitors (e.g., kinase inhibitors) to predict polypharmacology risks .
- MD Simulations : Run 100-ns simulations to assess binding stability to unintended targets like cytochrome P450 enzymes .
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
Methodological Answer:
- Solubility Issues : The hydrophobic phenoxyphenyl group reduces aqueous solubility. Use mixed solvents (e.g., DMSO/water) or co-crystallization with cyclodextrins .
- Polymorphism : Screen crystallization conditions (temperature, solvent gradients) to isolate the most thermodynamically stable form .
- Crystal Packing : The sulfone group’s polarity may disrupt lattice formation. Introduce halogen substituents (e.g., Cl) to enhance π-π stacking .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
